4-Nitro-3-(octanoyloxy)benzoic acid

Vue d'ensemble

Description

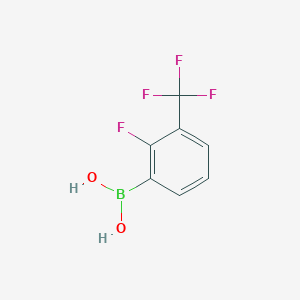

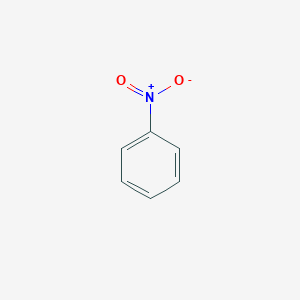

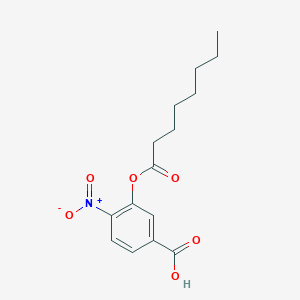

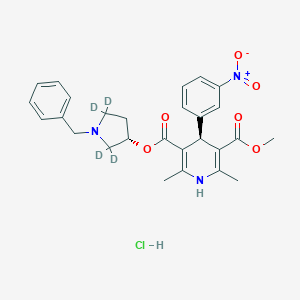

“4-Nitro-3-(octanoyloxy)benzoic acid”, also known as NOBA, is a chromogenic substrate for phospholipases such as PLA2 . It has the empirical formula C15H19NO6 and a molecular weight of 309.31 .

Molecular Structure Analysis

The molecular structure of “4-Nitro-3-(octanoyloxy)benzoic acid” consists of a benzoic acid core with a nitro group at the 4th position and an octanoyloxy group at the 3rd position . The exact 3D structure may be viewed using specialized software .

Chemical Reactions Analysis

“4-Nitro-3-(octanoyloxy)benzoic acid” is used to acrylate ε-amino groups of Lysine in order to immobilize phospholipase A2 in snake venom . More detailed information about its chemical reactions was not found in the available resources.

Physical And Chemical Properties Analysis

“4-Nitro-3-(octanoyloxy)benzoic acid” is a solid substance with a density of 1.2±0.1 g/cm³ . It has a boiling point of 476.9±40.0 °C at 760 mmHg . The compound has 7 hydrogen bond acceptors and 1 hydrogen bond donor .

Applications De Recherche Scientifique

Photoluminescence in Lanthanide Coordination Compounds

A study by Sivakumar et al. (2010) explored the use of 4-benzyloxy benzoic acid derivatives (including a compound similar to 4-Nitro-3-(octanoyloxy)benzoic acid) in lanthanide coordination compounds. These compounds were used to test the influence of electron-releasing or electron-withdrawing substituents on photophysical properties. The study found that electron-releasing substituents improved the photoluminescence of Tb(3+) complexes, while electron-withdrawing groups decreased the overall sensitization efficiency of the Tb(3+)-centered luminescence (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).

Mesogenic Properties in Liquid Crystals

Weissflog et al. (1996) conducted research on benzoyloxybenzoic acids, similar to 4-Nitro-3-(octanoyloxy)benzoic acid, to observe their liquid crystalline behavior. They synthesized new benzoyloxybenzoic acids with terminal and lateral groups, noting liquid crystalline behavior at high temperatures (Weissflog, Dietzmann, Stützer, Drewello, Hoffmann, & Hartung, 1996).

Nitro-Hunsdiecker Reaction

Das et al. (2002) explored the nitrodecarboxylation of aromatic alpha, beta-unsaturated carboxylic acids and ring-activated benzoic acids, which includes compounds structurally related to 4-Nitro-3-(octanoyloxy)benzoic acid. This process involved using nitric acid and catalytic AIBN in MeCN, leading to the generation of nitrostyrenes and nitroarenes (Das, Sinha, & Roy, 2002).

Enzyme Activity Assay in Snake Venom

Holzer and Mackessy (1996) developed an endpoint assay for snake venom phospholipase A2 using 4-nitro-3-(octanoyloxy)benzoic acid. This assay is suitable for examining enzyme activity without the use of radioactive substrates or organic solvents, thus minimizing waste disposal concerns (Holzer & Mackessy, 1996).

Safety And Hazards

This compound is considered toxic and should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes . In case of accidental ingestion or inhalation, it is advised to seek immediate medical attention .

Propriétés

IUPAC Name |

4-nitro-3-octanoyloxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO6/c1-2-3-4-5-6-7-14(17)22-13-10-11(15(18)19)8-9-12(13)16(20)21/h8-10H,2-7H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDCATWRTRISVBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OC1=C(C=CC(=C1)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80602602 | |

| Record name | 4-Nitro-3-(octanoyloxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80602602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Nitro-3-(octanoyloxy)benzoic acid | |

CAS RN |

55894-52-5 | |

| Record name | 4-Nitro-3-(octanoyloxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80602602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![t-Butyl(E)-3,5-dihydroxy-7-[3'-(4''-fluorophenyl)-1'-methylethyl-indol-2'-yl]-6-heptenoate](/img/structure/B124794.png)

![(R)-2-[[(R)-1-(Ethoxycarbonyl)butyl]amino]propionic acid](/img/structure/B124812.png)